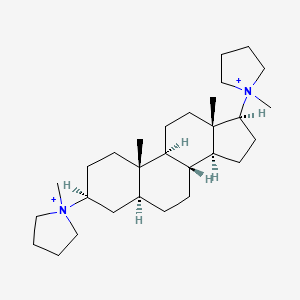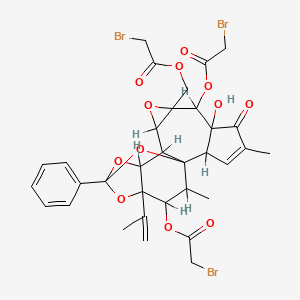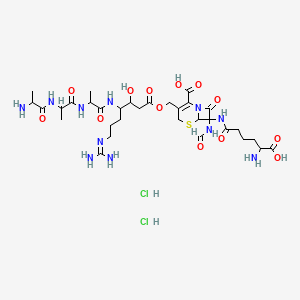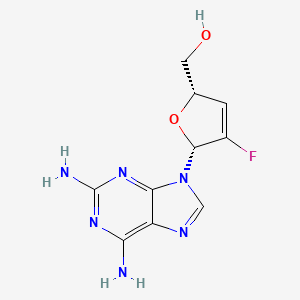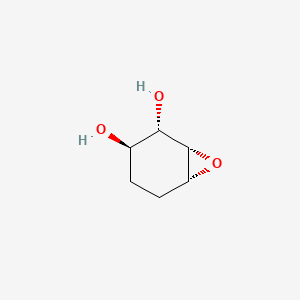
7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)- is a bicyclic organic compound with the molecular formula C6H10O3. This compound is characterized by its unique oxabicyclo structure, which includes an oxygen bridge and two hydroxyl groups. It is also known by other names such as 1,2-Epoxycyclohexane-3,4-diol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane-2,3-diol typically involves the epoxidation of cyclohexene followed by dihydroxylation. One common method is the use of peracids such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, followed by osmium tetroxide (OsO4) for the dihydroxylation step. The reaction conditions usually involve:
Epoxidation: Cyclohexene is reacted with m-CPBA in an inert solvent like dichloromethane at room temperature.
Dihydroxylation: The resulting epoxide is then treated with OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: TsCl in the presence of a base like pyridine, or SOCl2 in the presence of a tertiary amine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of tosylates or chlorides.
Applications De Recherche Scientifique
7-Oxabicyclo(4.1.0)heptane-2,3-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific active sites, where it can inhibit or activate enzymatic reactions. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the diol functionality.
1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexene.
7-Oxabicyclo(2.2.1)heptane: A related bicyclic compound with a different ring structure.
Uniqueness
7-Oxabicyclo(4.1.0)heptane-2,3-diol is unique due to its combination of an oxabicyclo structure and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
85761-63-3 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
(1S,2S,3R,6R)-7-oxabicyclo[4.1.0]heptane-2,3-diol |
InChI |
InChI=1S/C6H10O3/c7-3-1-2-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Clé InChI |
XIKDBJXQESOLPL-ARQDHWQXSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](O2)[C@H]([C@@H]1O)O |
SMILES canonique |
C1CC2C(O2)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


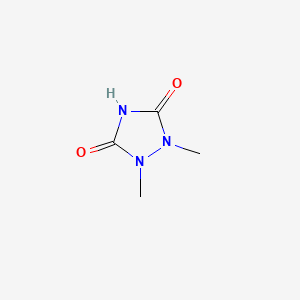
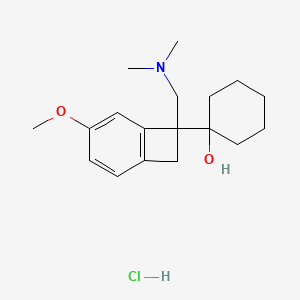
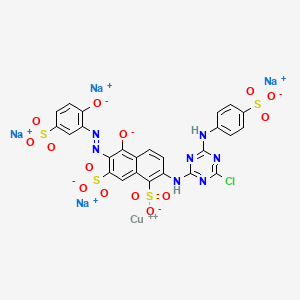
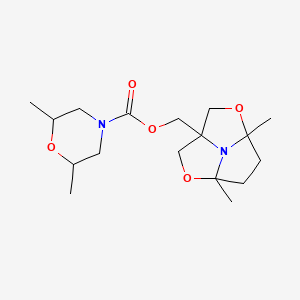
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
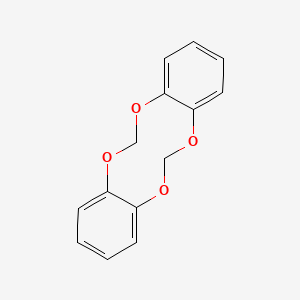
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)



